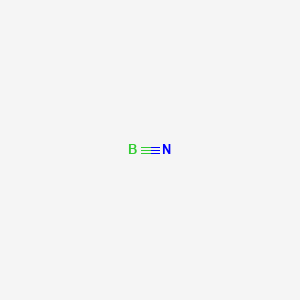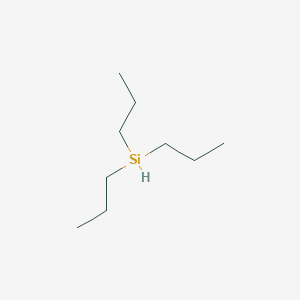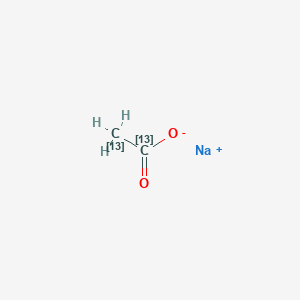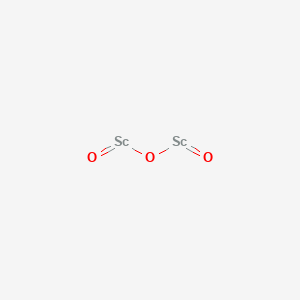
CID 102059274
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as a polymerizing agent in polyurethane paints and coatings. The compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol.
Méthodes De Préparation
1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.
Analyse Des Réactions Chimiques
1,6-Diisocyanohexane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 1,1-diisityl-3,3,3-triisopropyldisilaphosphene and analogous disilaarsene to form unusual tricyclic macroheterocycles.
Polymerization: It is used in the synthesis of polymer networks through Passerini and Diels–Alder reactions.
Reagents and Conditions: Common reagents include phosphorous oxychloride and ethyl formate.
Applications De Recherche Scientifique
1,6-Diisocyanohexane has several scientific research applications:
Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.
Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.
Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.
Mécanisme D'action
The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.
Comparaison Avec Des Composés Similaires
1,6-Diisocyanohexane can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: Both compounds are used in polyurethane production, but hexamethylene diisocyanate is more commonly used in industrial applications due to its higher reactivity.
1,4-Phenylene diisocyanide: This compound is used in the synthesis of polyurethanes and polyureas, similar to 1,6-Diisocyanohexane, but has different structural properties and reactivity.
1,6-Diisocyanohexane is unique due to its specific molecular structure, which allows for the formation of unusual tricyclic macroheterocycles and self-healable polymer networks .
Propriétés
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBNMJOQNIBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)[CH2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)












